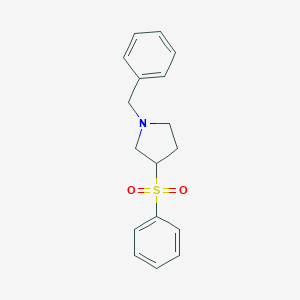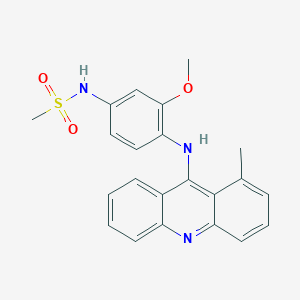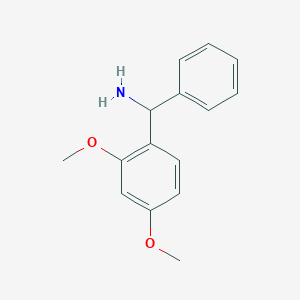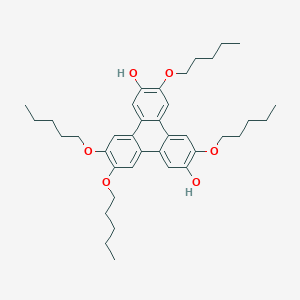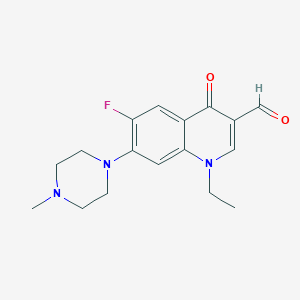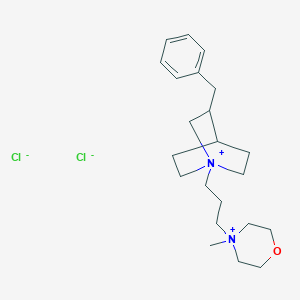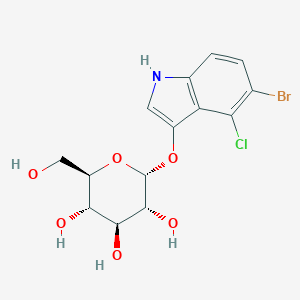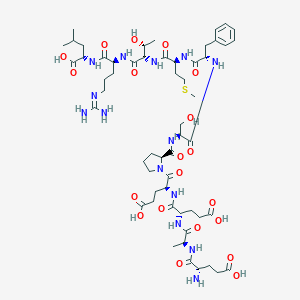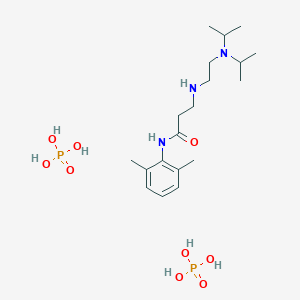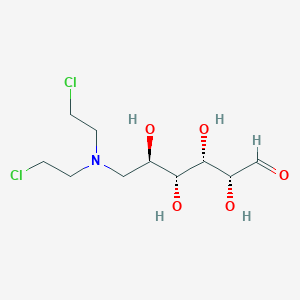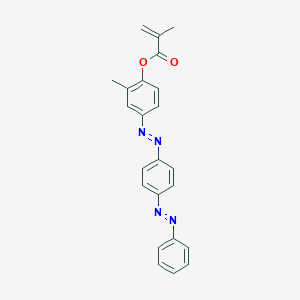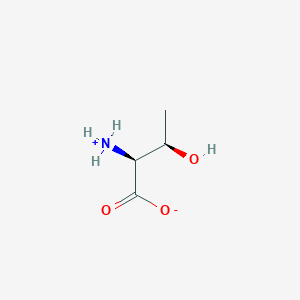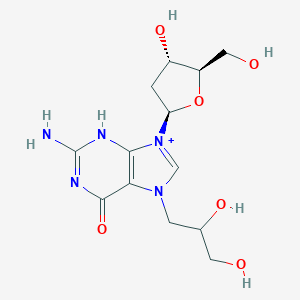
Dhpdg
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dihydropyridine (DHP) is a class of organic compounds that possess a pyridine ring with two hydrogen atoms replaced by a double bond. DHP derivatives have been widely studied for their potential therapeutic applications due to their ability to interact with calcium channels. In
Wissenschaftliche Forschungsanwendungen
Dhpdg derivatives have been studied for their potential therapeutic applications such as cardiovascular diseases, cancer, and neurological disorders. Dhpdg derivatives have been shown to possess anti-tumor activity by inhibiting the proliferation of cancer cells. Dhpdg derivatives have also been studied for their potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Wirkmechanismus
Dhpdg derivatives interact with calcium channels, which are involved in various physiological processes such as muscle contraction, neurotransmitter release, and gene expression. Dhpdg derivatives bind to the L-type calcium channels, which are found in cardiac and smooth muscle cells, and inhibit calcium influx. This leads to a decrease in muscle contraction and vasodilation, which can be beneficial in the treatment of cardiovascular diseases.
Biochemische Und Physiologische Effekte
Dhpdg derivatives have been shown to possess various biochemical and physiological effects such as vasodilation, anti-inflammatory activity, and neuroprotection. Dhpdg derivatives have been shown to induce vasodilation by inhibiting calcium influx in smooth muscle cells. Dhpdg derivatives have also been shown to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Dhpdg derivatives have been studied for their potential neuroprotective effects by inhibiting calcium influx in neurons.
Vorteile Und Einschränkungen Für Laborexperimente
Dhpdg derivatives have several advantages for lab experiments such as their ability to interact with calcium channels, their ease of synthesis, and their potential therapeutic applications. However, Dhpdg derivatives also have some limitations such as their potential toxicity and their limited solubility in aqueous solutions.
Zukünftige Richtungen
There are several future directions for the study of Dhpdg derivatives such as the development of more potent and selective calcium channel blockers, the investigation of their potential use in the treatment of neurological disorders, and the exploration of their potential use in combination therapy with other drugs. The development of more potent and selective calcium channel blockers can lead to the development of more effective treatments for cardiovascular diseases. The investigation of their potential use in the treatment of neurological disorders can lead to the development of new therapies for these disorders. The exploration of their potential use in combination therapy with other drugs can lead to the development of more effective treatments for various diseases.
Conclusion:
In conclusion, Dhpdg derivatives have been widely studied for their potential therapeutic applications due to their ability to interact with calcium channels. Dhpdg derivatives have various biochemical and physiological effects such as vasodilation, anti-inflammatory activity, and neuroprotection. Dhpdg derivatives have advantages and limitations for lab experiments, and there are several future directions for their study. The study of Dhpdg derivatives has the potential to lead to the development of new therapies for various diseases.
Synthesemethoden
Dhpdg derivatives can be synthesized through various methods such as the Hantzsch reaction, Michael addition, and Knoevenagel condensation. The Hantzsch reaction involves the reaction of an aldehyde, a β-ketoester, and ammonia in the presence of a catalyst. Michael addition involves the reaction of a β-ketoester with an α,β-unsaturated carbonyl compound in the presence of a base. Knoevenagel condensation involves the reaction of an aldehyde with an active methylene compound in the presence of a base.
Eigenschaften
CAS-Nummer |
104764-31-0 |
|---|---|
Produktname |
Dhpdg |
Molekularformel |
C13H20N5O6+ |
Molekulargewicht |
342.33 g/mol |
IUPAC-Name |
2-amino-7-(2,3-dihydroxypropyl)-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-9-ium-6-one |
InChI |
InChI=1S/C13H19N5O6/c14-13-15-11-10(12(23)16-13)17(2-6(21)3-19)5-18(11)9-1-7(22)8(4-20)24-9/h5-9,19-22H,1-4H2,(H2-,14,15,16,23)/p+1/t6?,7-,8+,9+/m0/s1 |
InChI-Schlüssel |
SBYRSRSXEPLVHL-GSLILNRNSA-O |
Isomerische SMILES |
C1[C@@H]([C@H](O[C@H]1[N+]2=CN(C3=C2NC(=NC3=O)N)CC(CO)O)CO)O |
SMILES |
C1C(C(OC1[N+]2=CN(C3=C2N=C(NC3=O)N)CC(CO)O)CO)O |
Kanonische SMILES |
C1C(C(OC1[N+]2=CN(C3=C2NC(=NC3=O)N)CC(CO)O)CO)O |
Synonyme |
7-(2,3-dihydroxypropane)deoxyguanosine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




